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Compound of Interest

Compound Name:
4-Methoxytryptamine

hydrochloride

Cat. No.: B3050521 Get Quote

This guide provides an objective comparison of 4-Methoxytryptamine (4-MeO-T) and 5-

Methoxytryptamine (5-MeO-T), two closely related tryptamine derivatives. As positional

isomers, they share the same chemical formula but exhibit distinct pharmacological profiles due

to the differential placement of the methoxy group on the indole ring. This analysis is intended

for researchers, scientists, and drug development professionals, offering a detailed

examination of their chemical properties, receptor interactions, and metabolic pathways,

supported by experimental data.

Chemical and Physical Properties
4-Methoxytryptamine and 5-Methoxytryptamine are substituted tryptamines structurally related

to the endogenous neurotransmitter serotonin (5-hydroxytryptamine).[1] The primary structural

difference lies in the position of the methoxy group (-OCH₃) on the indole nucleus, which

significantly influences their interaction with biological targets.[1]
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Property 4-Methoxytryptamine 5-Methoxytryptamine

IUPAC Name
2-(4-methoxy-1H-indol-3-

yl)ethanamine[2]

2-(5-methoxy-1H-indol-3-

yl)ethanamine[3]

Synonyms 4-MeO-T, PAL-548[2]
Mexamine, O-

methylserotonin[3]

CAS Number 3610-35-3[2] 608-07-1[3]

Chemical Formula C₁₁H₁₄N₂O[2] C₁₁H₁₄N₂O[4]

Molar Mass 190.246 g·mol⁻¹[2] 190.24 g·mol⁻¹[4]

Melting Point Not specified 121-123 °C[5]

Pharmacological Profile: A Tale of Two Isomers
The positioning of the methoxy group critically alters the pharmacological activity of these

compounds, particularly their affinity and functional activity at serotonin (5-HT) receptors.

Receptor Binding and Functional Activity

Both compounds are potent agonists at the 5-HT₂A receptor, a key target for many psychedelic

tryptamines. However, 5-Methoxytryptamine demonstrates exceptionally high potency at this

receptor.[2][3] 5-MeO-T is a non-selective agonist, interacting with a broad range of serotonin

receptors, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes.[3] In contrast, the

characterization of 4-MeO-T is more focused on its activity at 5-HT₂A and 5-HT₁A receptors.[1]
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Target Receptor 4-Methoxytryptamine 5-Methoxytryptamine

5-HT₂A
EC₅₀: 9.02 nM (Full Agonist,

Eₘₐₓ 108%)[1][2]

EC₅₀: 0.503 nM (Potent

Agonist)[3]

5-HT₁A Agonist activity reported[1] Agonist activity reported[3]

5-HT₂B Not specified
25-fold more selective than for

5-HT₂A[3]

5-HT₂C Not specified
400-fold less selective than for

5-HT₂B[3]

Serotonin Transporter (SERT)
IC₅₀: 4,114 nM (Very low-

potency inhibitor)[2]
Weak reuptake inhibitor[6]

Monoamine Release Inactive (EC₅₀ >10,000 nM)[2] Dramatically reduced activity[3]

Melatonin Receptors
Interacts with melatonin

receptors[1]

No affinity, but can be

metabolized to melatonin[3]

Signaling Pathways

The primary mechanism for the psychedelic effects of many tryptamines is agonism at the 5-

HT₂A receptor. This receptor is Gq-coupled, and its activation initiates a well-characterized

intracellular signaling cascade involving the activation of phospholipase C (PLC), leading to the

production of inositol triphosphate (IP₃) and diacylglycerol (DAG).
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Fig. 1: Simplified 5-HT₂A Gq-coupled signaling pathway.
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Metabolism and In Vivo Effects
Metabolic Pathways

Both tryptamines are metabolized by monoamine oxidase (MAO), particularly MAO-A.[3] The

rapid metabolism of 5-MeO-T is cited as a likely reason for its oral inactivity in humans unless

co-administered with an MAO inhibitor (MAOI).[3] The primary metabolic route for 4-MeO-T is

presumed to be O-demethylation to 4-hydroxytryptamine.[1] 5-MeO-T can be formed in the

body via the N-deacetylation of melatonin.[3]
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Fig. 2: Comparative metabolic pathways.

In Vivo Animal Studies

In rodent models, 5-MeO-T is known to induce a head-twitch response (HTR), a behavioral

proxy for psychedelic effects in humans.[3] This effect is dose-dependent and can be blocked

by 5-HT₂A receptor antagonists, confirming the receptor's role in its psychoactive effects.[3]
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While 4-MeO-T is a potent 5-HT₂A agonist, specific HTR data is less commonly cited in the

reviewed literature. 5-MeO-T has been reported to cross the blood-brain barrier, though it may

also exhibit significant peripheral effects.[3]

Experimental Protocols
Methodology: Radioligand Receptor Binding Assay

Receptor binding affinities (Ki) are commonly determined using radioligand binding assays. The

general protocol involves incubating a specific receptor preparation with a known radiolabeled

ligand and a range of concentrations of the unlabeled test compound (e.g., 4-MeO-T or 5-MeO-

T).

Experimental Workflow

Preparation of Receptor Source: Membranes are prepared from cells stably expressing the

human receptor of interest (e.g., 5-HT₂A) or from homogenized brain tissue.

Incubation: The receptor preparation is incubated in a buffer solution with a fixed

concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying

concentrations of the competitor compound.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating

the receptor-bound radioligand from the unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff

equation.
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1. Prepare Receptor Membranes
(e.g., from HEK293 cells expressing 5-HT₂A)

2. Incubate Membranes with:
- Radioligand (e.g., [³H]ketanserin)

- Test Compound (4/5-MeO-T)

3. Terminate Reaction
by Rapid Filtration

4. Wash Filters to Remove
Unbound Ligand

5. Measure Radioactivity
(Liquid Scintillation Counting)

6. Analyze Data
(Calculate IC₅₀ and Ki)
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Fig. 3: General workflow for a radioligand binding assay.

Comparative Summary and Conclusion
While 4-Methoxytryptamine and 5-Methoxytryptamine are structurally similar positional

isomers, their pharmacological profiles are distinct, underscoring the importance of substituent

placement in drug design.

Potency: 5-MeO-T is an exceptionally potent 5-HT₂A agonist, significantly more so than 4-

MeO-T.[2][3]
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Selectivity: 5-MeO-T is a broad-spectrum serotonin agonist, whereas the known profile of 4-

MeO-T is more constrained to 5-HT₂A and 5-HT₁A receptors.[1][3]

Melatonin System Interaction: The two compounds interact with the melatonin system

differently. 4-MeO-T binds directly to melatonin receptors, while 5-MeO-T is a metabolic

precursor to melatonin but does not bind to its receptors.[1][3]

Metabolism: Both are substrates for MAO-A, with the rapid metabolism of 5-MeO-T noted for

limiting its oral bioavailability.[3]

In conclusion, the shift of the methoxy group from the 4-position to the 5-position of the

tryptamine indole ring results in a dramatic increase in potency at the 5-HT₂A receptor and a

broader engagement of the serotonergic system. These differences are critical for researchers

investigating the structure-activity relationships of tryptamines and for professionals in drug

development exploring these scaffolds for therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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